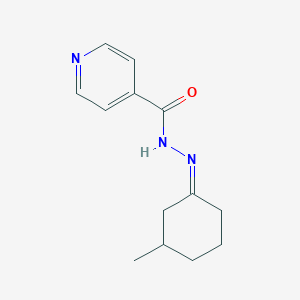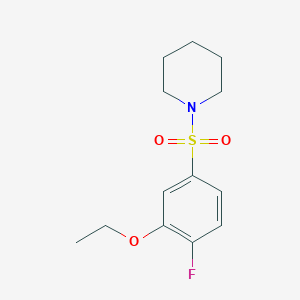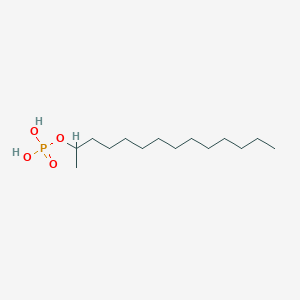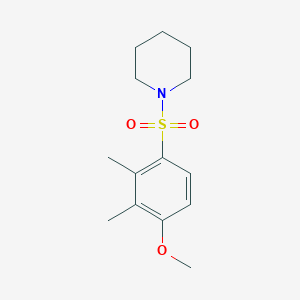
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as SR-127, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.
Mechanism of Action
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERα than ERβ and can act as an agonist or antagonist depending on the tissue and cellular context. In breast cancer cells, this compound acts as an antagonist by blocking the activity of estrogen on ERα, thereby inhibiting cell growth. In bone cells, this compound acts as an agonist by activating ERα and promoting bone formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. It has also been shown to reduce atherosclerosis and improve lipid metabolism in animal models of cardiovascular disease. Additionally, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and reduce the risk of breast cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its high selectivity for ERα over ERβ, which allows for targeted modulation of estrogen receptor activity. Additionally, this compound has a long half-life, which allows for less frequent dosing in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is to further investigate its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions to facilitate its administration in animal studies. Finally, further studies could investigate the potential side effects of this compound and its long-term safety profile.
Synthesis Methods
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the protection of the phenol group of 2,3-dimethylphenol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected phenol is then converted into the corresponding sulfonamide using piperidine and chlorosulfonic acid. The final step involves the removal of the protecting group using an acid catalyst to obtain this compound.
Scientific Research Applications
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. It has also been shown to have potential applications in the treatment of osteoporosis by increasing bone mineral density and reducing bone resorption. Additionally, this compound has been studied for its potential cardiovascular benefits by reducing atherosclerosis and improving lipid metabolism.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-12(2)14(8-7-13(11)18-3)19(16,17)15-9-5-4-6-10-15/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
BLRARSRULWBPKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


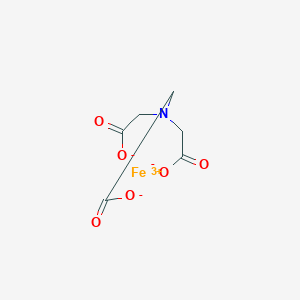
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
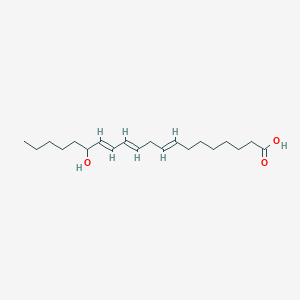


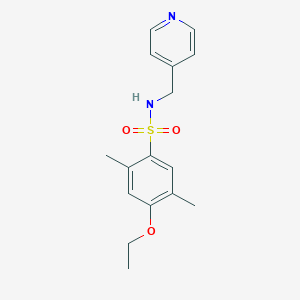

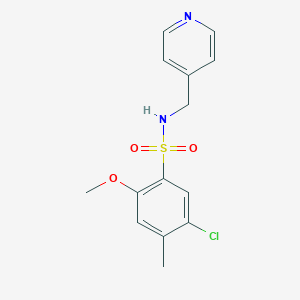

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
